Cas no 1251610-35-1 (3-methyl-6-4-(pyrimidine-2-carbonyl)piperazin-1-ylpyridazine)

3-Methyl-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a methyl group and a piperazine moiety linked via a pyrimidine-2-carbonyl group. This structure imparts unique reactivity and potential utility in medicinal chemistry and pharmaceutical research, particularly as a scaffold for designing enzyme inhibitors or receptor modulators. The pyrimidine and piperazine functionalities enhance binding affinity and selectivity, making it a valuable intermediate for targeted drug development. Its well-defined synthetic pathway and stability under standard conditions further support its applicability in high-precision chemical synthesis. This compound is primarily of interest in academic and industrial research settings for exploring structure-activity relationships.
3-methyl-6-4-(pyrimidine-2-carbonyl)piperazin-1-ylpyridazine structure
1251610-35-1 structure
Product name:3-methyl-6-4-(pyrimidine-2-carbonyl)piperazin-1-ylpyridazine
CAS No:1251610-35-1
MF:C14H16N6O
Molecular Weight:284.31644153595
CID:5997981
PubChem ID:52417003

3-methyl-6-4-(pyrimidine-2-carbonyl)piperazin-1-ylpyridazine 化学的及び物理的性質

名前と識別子

    • 3-methyl-6-4-(pyrimidine-2-carbonyl)piperazin-1-ylpyridazine
    • [4-(6-methylpyridazin-3-yl)piperazin-1-yl]-pyrimidin-2-ylmethanone
    • 3-methyl-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyridazine
    • AKOS024525800
    • F5865-0332
    • 1251610-35-1
    • (4-(6-methylpyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone
    • インチ: 1S/C14H16N6O/c1-11-3-4-12(18-17-11)19-7-9-20(10-8-19)14(21)13-15-5-2-6-16-13/h2-6H,7-10H2,1H3
    • InChIKey: KCFKYVWUVCGQDM-UHFFFAOYSA-N
    • SMILES: C(N1CCN(C2=NN=C(C)C=C2)CC1)(C1=NC=CC=N1)=O

計算された属性

  • 精确分子量: 284.13855916g/mol
  • 同位素质量: 284.13855916g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 21
  • 回転可能化学結合数: 2
  • 複雑さ: 351
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.2
  • トポロジー分子極性表面積: 75.1Ų

3-methyl-6-4-(pyrimidine-2-carbonyl)piperazin-1-ylpyridazine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5865-0332-4mg
3-methyl-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyridazine
1251610-35-1
4mg
$99.0 2023-09-09
Life Chemicals
F5865-0332-30mg
3-methyl-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyridazine
1251610-35-1
30mg
$178.5 2023-09-09
Life Chemicals
F5865-0332-3mg
3-methyl-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyridazine
1251610-35-1
3mg
$94.5 2023-09-09
Life Chemicals
F5865-0332-25mg
3-methyl-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyridazine
1251610-35-1
25mg
$163.5 2023-09-09
Life Chemicals
F5865-0332-2μmol
3-methyl-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyridazine
1251610-35-1
2μmol
$85.5 2023-09-09
Life Chemicals
F5865-0332-1mg
3-methyl-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyridazine
1251610-35-1
1mg
$81.0 2023-09-09
Life Chemicals
F5865-0332-20mg
3-methyl-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyridazine
1251610-35-1
20mg
$148.5 2023-09-09
Life Chemicals
F5865-0332-40mg
3-methyl-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyridazine
1251610-35-1
40mg
$210.0 2023-09-09
Life Chemicals
F5865-0332-10mg
3-methyl-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyridazine
1251610-35-1
10mg
$118.5 2023-09-09
Life Chemicals
F5865-0332-50mg
3-methyl-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyridazine
1251610-35-1
50mg
$240.0 2023-09-09

3-methyl-6-4-(pyrimidine-2-carbonyl)piperazin-1-ylpyridazine 関連文献

3-methyl-6-4-(pyrimidine-2-carbonyl)piperazin-1-ylpyridazineに関する追加情報

Recent Advances in the Study of 3-methyl-6-4-(pyrimidine-2-carbonyl)piperazin-1-ylpyridazine (CAS: 1251610-35-1)

The compound 3-methyl-6-4-(pyrimidine-2-carbonyl)piperazin-1-ylpyridazine (CAS: 1251610-35-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique pyridazine and pyrimidine moieties, has shown promising potential in various therapeutic applications, particularly in oncology and infectious diseases. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and potential as a lead compound for drug development.

One of the key areas of research has been the compound's role as a kinase inhibitor. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases. Preliminary in vitro studies have demonstrated that 3-methyl-6-4-(pyrimidine-2-carbonyl)piperazin-1-ylpyridazine exhibits selective inhibition against specific kinase targets, such as the PI3K/AKT/mTOR pathway, which is frequently activated in various cancers. These findings suggest that the compound could serve as a valuable tool for targeted cancer therapy.

In addition to its potential in oncology, recent investigations have explored the antimicrobial properties of 3-methyl-6-4-(pyrimidine-2-carbonyl)piperazin-1-ylpyridazine. Studies have shown that the compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, making it a promising candidate for the development of novel antibiotics.

Pharmacokinetic studies have also been conducted to evaluate the compound's bioavailability, metabolism, and toxicity. Results indicate that 3-methyl-6-4-(pyrimidine-2-carbonyl)piperazin-1-ylpyridazine has favorable pharmacokinetic properties, including good oral bioavailability and a relatively long half-life. However, further in vivo studies are needed to fully assess its safety and efficacy.

In conclusion, 3-methyl-6-4-(pyrimidine-2-carbonyl)piperazin-1-ylpyridazine (CAS: 1251610-35-1) represents a promising candidate for further drug development. Its dual potential as a kinase inhibitor and antimicrobial agent highlights its versatility and broad applicability. Future research should focus on optimizing its chemical structure to enhance potency and reduce potential side effects, as well as conducting comprehensive preclinical and clinical trials to validate its therapeutic potential.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD